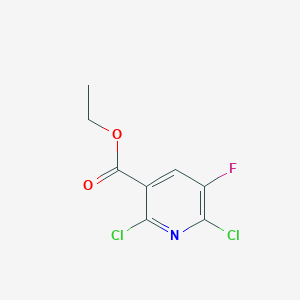

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a fluorinated heterocyclic compound . It is a halogenated heterocyclic compound .

Synthesis Analysis

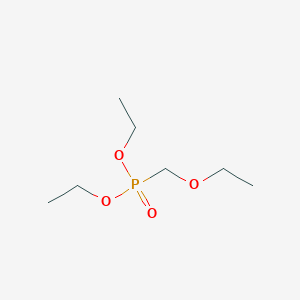

The synthesis of Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate can be achieved from Ethyl potassium malonate and 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile .Molecular Structure Analysis

The molecular weight of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is 238.04 . The InChI code is1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 . Chemical Reactions Analysis

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate is a β-keto ester . The synthesis of this compound involves the reaction of Ethyl potassium malonate and 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile .Physical And Chemical Properties Analysis

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a liquid at room temperature . It has a density of 1.6207g/cm 3 at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

- Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

- Results : The synthesis of fluorinated pyridines has led to the development of new agricultural products having improved physical, biological, and environmental properties .

Preparation of Self Assembled Monolayer (SAMs) Compounds

- Field : Material Science

- Application : This compound may be used in the preparation of self-assembled monolayer (SAMs) compounds .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : The outcomes of this application are not provided in the source .

Molecular Scaffold for Fluoroquinolone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is a molecular scaffold for fluoroquinolone derivatives . Fluoroquinolones are a type of antibiotic that are used to treat a variety of bacterial infections .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : The outcomes of this application are not provided in the source .

Preparation of Self Assembled Monolayer (SAMs) Compounds

- Field : Material Science

- Application : This compound may be used in the preparation of self-assembled monolayer (SAMs) compounds .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : The outcomes of this application are not provided in the source .

Molecular Scaffold for 1,8-Naphthyridine Derivatives

- Field : Medicinal Chemistry

- Application : This compound is also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin and Tosufloxacin . These are used to reduce the side effects of medication and expand the medical applications .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : The outcomes of this application are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLCOWQBGOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528119 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

CAS RN |

82671-03-2 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)